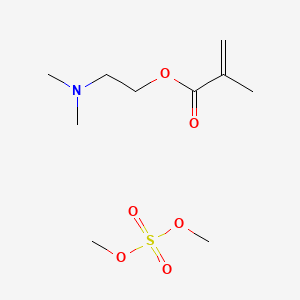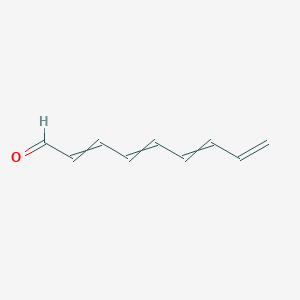
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one is an organic compound that belongs to the class of ketones. This compound features a butanone backbone substituted with a diethylamino group and a triethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one typically involves the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone. This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. This involves the reaction of the α,β-unsaturated ketone with diethylamine under basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the α,β-unsaturated ketone with 2,4,6-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the ketone to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the triethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one: Similar structure but with dimethylamino instead of diethylamino.
4-(Diethylamino)-1-(2,4,6-trimethoxyphenyl)butan-1-one: Similar structure but with trimethoxyphenyl instead of triethoxyphenyl.
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The unique combination of the diethylamino group and the triethoxyphenyl group in 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it a valuable compound for various research applications.
Propiedades
Número CAS |
42817-98-1 |
|---|---|
Fórmula molecular |
C20H33NO4 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
4-(diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C20H33NO4/c1-6-21(7-2)13-11-12-17(22)20-18(24-9-4)14-16(23-8-3)15-19(20)25-10-5/h14-15H,6-13H2,1-5H3 |
Clave InChI |
WXYPUBPXYYOHGR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(=O)C1=C(C=C(C=C1OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)

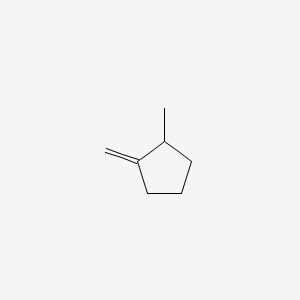


![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)

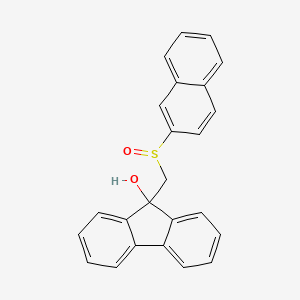
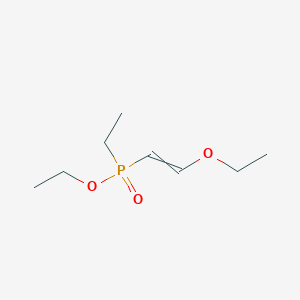
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
